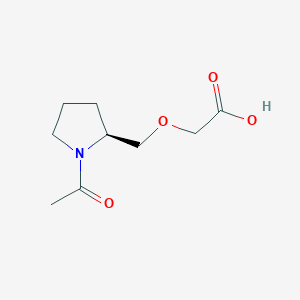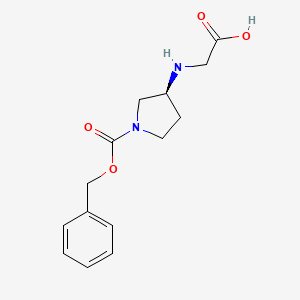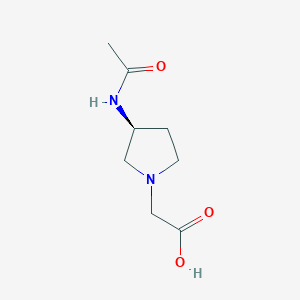
((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid is a chiral compound with a pyrrolidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-pyrrolidine-2-carboxylic acid.
Acetylation: The (S)-pyrrolidine-2-carboxylic acid is acetylated using acetic anhydride in the presence of a base such as pyridine to form (S)-1-acetyl-pyrrolidine-2-carboxylic acid.
Methoxylation: The acetylated product is then reacted with methanol in the presence of a catalyst like sulfuric acid to introduce the methoxy group, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Continuous Flow Processes: Implementing continuous flow processes to ensure consistent quality and yield.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
®-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid: The enantiomer of the compound with different stereochemistry.
1-Acetyl-pyrrolidin-2-ylmethoxy)-propionic acid: A similar compound with a propionic acid group instead of an acetic acid group.
1-Acetyl-pyrrolidin-2-ylmethoxy)-butyric acid: A compound with a butyric acid group.
Uniqueness
((S)-1-Acetyl-pyrrolidin-2-ylmethoxy)-acetic acid is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers and analogs. Its methoxy group also provides unique reactivity, making it a valuable compound in synthetic chemistry.
特性
IUPAC Name |
2-[[(2S)-1-acetylpyrrolidin-2-yl]methoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-7(11)10-4-2-3-8(10)5-14-6-9(12)13/h8H,2-6H2,1H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCXFXCVEPNNDS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide](/img/structure/B7923166.png)
![N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7923171.png)

![N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7923187.png)
![N-[1-((S)-2-Amino-3,3-dimethyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide](/img/structure/B7923188.png)
![N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide](/img/structure/B7923194.png)
![(S)-2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7923206.png)

![[3-(Acetylamino-methyl)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7923223.png)
![[(S)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7923229.png)
![{2-[(Acetyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B7923233.png)
![[(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7923251.png)
![{2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B7923255.png)
![{(S)-2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B7923262.png)
